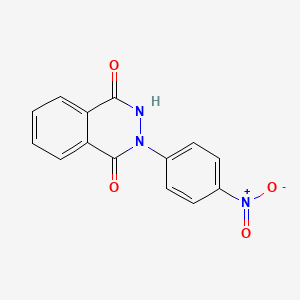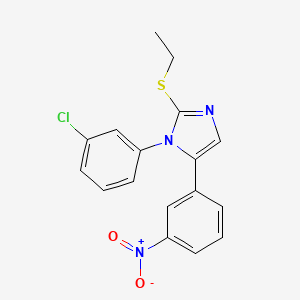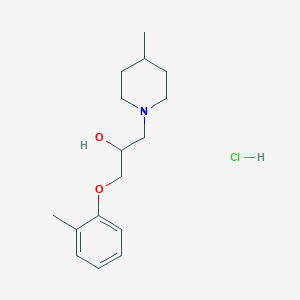![molecular formula C21H19FN4O3S B2413957 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 894047-88-2](/img/structure/B2413957.png)
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol poseen actividad antiviral . De manera similar, los derivados del 1,2,4-triazol también se han aplicado en agentes antivirales . Por lo tanto, es posible que este compuesto pueda tener aplicaciones antivirales potenciales.
Actividad antiinflamatoria
Se sabe que los derivados del indol exhiben actividades antiinflamatorias . Esto sugiere que el compuesto podría explorarse por sus posibles propiedades antiinflamatorias.
Actividad anticancerígena
Tanto los derivados del indol como los del 1,2,4-triazol se han estudiado por sus actividades anticancerígenas . Este compuesto, siendo un derivado de ambos, podría utilizarse potencialmente en la investigación del cáncer.
Actividad antimicrobiana
Los derivados del indol han mostrado actividades antimicrobianas . Además, las tiazoles 2,4-disustituidas han mostrado una potente actividad inhibitoria contra ciertos microbios . Esto sugiere que el compuesto podría tener aplicaciones antimicrobianas.
Actividad antidiabética
Se ha encontrado que los derivados del indol poseen actividades antidiabéticas . Esta podría ser otra área potencial de aplicación para este compuesto.
Actividad antimalárica
Se ha informado que los derivados del indol tienen actividades antimaláricas . Esto sugiere que el compuesto podría explorarse para posibles aplicaciones antimaláricas.
Actividad antioxidante
Se sabe que los derivados del indol exhiben actividades antioxidantes . Esto sugiere que el compuesto podría explorarse por sus posibles propiedades antioxidantes.
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen actividades antituberculosas . Esta podría ser otra área potencial de aplicación para este compuesto.
Propiedades
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-28-17-9-14(10-18(11-17)29-2)20(27)23-8-7-16-12-30-21-24-19(25-26(16)21)13-3-5-15(22)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABHLNXLNESSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)

![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)


![2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2413889.png)





